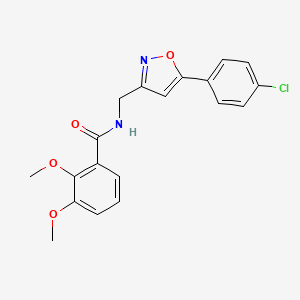

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4/c1-24-16-5-3-4-15(18(16)25-2)19(23)21-11-14-10-17(26-22-14)12-6-8-13(20)9-7-12/h3-10H,11H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRCHKLJCUNNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the isoxazole ring One common approach is the cyclization of hydroxylamine derivatives with chlorophenyl compounds under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues from Thiadiazole-Benzamide Derivatives ()

Compounds synthesized in share benzamide or isoxazole-thiadiazole frameworks but differ in substituents and ring systems. Key comparisons include:

Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- Structural Differences : Replaces the 4-chlorophenyl-isoxazole group with a phenyl-thiadiazole system.

- Physical Properties : Melting point (160°C) is lower than thiadiazole-pyridine hybrids (e.g., 8a: 290°C), suggesting reduced crystallinity due to fewer polar groups.

- Spectral Data : IR shows a single C=O stretch at 1606 cm⁻¹, whereas hybrids like 8a exhibit dual carbonyl peaks (1679, 1605 cm⁻¹) due to acetyl and benzamide groups.

- Synthesis : Synthesized via hydroxylamine-mediated cyclization (70% yield), contrasting with the target compound’s likely isoxazole formation steps .

Compound 8a : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide

- Structural Differences : Incorporates a pyridine ring with acetyl and methyl groups instead of isoxazole.

- Synthesis Yield : Higher yield (80%) compared to Compound 6, possibly due to stabilized intermediates in acetic acid-mediated reactions .

Compound 8c : 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester

- Structural Differences : Features a nicotinic acid ethyl ester substituent, increasing molecular weight (506.59 g/mol vs. ~400 g/mol for the target compound) and introducing ester hydrolysis susceptibility.

- Spectral Data : Dual C=O stretches at 1719 and 1611 cm⁻¹ (ester and benzamide), contrasting with the target compound’s single benzamide carbonyl .

Comparison with Substituted Benzamides ( and )

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences : Lacks heterocyclic rings but includes a hydroxyl and dimethyl group on the ethylamine side chain.

- Synthesis: Prepared via 3-methylbenzoyl chloride and amino alcohol condensation, differing from the target compound’s isoxazole-forming steps .

[18F]Fallypride ()

- Structural Differences : Contains a fluoropropyl group and dimethoxybenzamide but replaces isoxazole with a pyrrolidinylmethyl group.

- Biological Activity : High D2/D3 receptor affinity due to fluoropropyl-enhanced lipophilicity and steric fit. The target compound’s 4-chlorophenyl group may similarly enhance receptor binding but lacks radiopharmaceutical utility .

Research Implications and Gaps

- Synthetic Optimization : demonstrates that acetic acid-mediated condensations (e.g., for 8a–c) achieve higher yields than hydroxylamine routes, which could inform the target compound’s synthesis.

- Unaddressed Areas : Evidence lacks data on the target compound’s solubility, stability, and receptor binding, necessitating further studies.

Actividad Biológica

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a synthetic organic compound with a complex structure that exhibits significant biological activity. This compound is notable for its potential therapeutic applications, particularly in medicinal chemistry, where it is being studied for various biological interactions.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities, along with a chlorophenyl substituent that enhances its pharmacological properties. The chemical formula is , and it has a molecular weight of approximately 348.79 g/mol. Its structure can be represented as follows:

Key Functional Groups

- Isoxazole Ring : Contributes to the compound's biological activity.

- Chlorophenyl Group : Enhances lipophilicity and biological interactions.

- Dimethoxybenzamide Moiety : Affects solubility and binding affinity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has shown potential in:

- Enzyme Inhibition : It may inhibit specific enzymes linked to disease processes.

- Receptor Binding : The compound can bind to receptors that modulate physiological responses.

Pharmacological Studies

Recent studies have demonstrated the following biological activities:

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro. In particular, it has shown efficacy against several cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in cellular models.

- Antimicrobial Properties : Some studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Case Studies

Several case studies have highlighted the potential of this compound:

- A study conducted on human cancer cell lines revealed a dose-dependent inhibition of cell growth, with IC50 values indicating significant effectiveness at low concentrations.

- Research on animal models demonstrated that administration of the compound led to a reduction in tumor size compared to control groups.

Similar Compounds

A comparison with other related compounds reveals that this compound shares structural similarities with various isoxazole derivatives known for their biological activities.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Isoxazole Derivative A | Structure A | Anticancer |

| Isoxazole Derivative B | Structure B | Antimicrobial |

| N-(Substituted Phenyl)Isoxazole | Structure C | Anti-inflammatory |

Unique Properties

The unique combination of functional groups in this compound allows it to exhibit distinct properties compared to other isoxazole derivatives, making it a valuable candidate for further research.

Q & A

Basic: What are the recommended synthetic routes for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide?

Answer:

The synthesis typically involves multi-step reactions, including:

Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under Huisgen conditions .

Benzamide coupling : Amide bond formation between the isoxazole-methyl intermediate and 2,3-dimethoxybenzoic acid using coupling agents like EDCI/HOBt .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Key Considerations : Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize by-products like unreacted nitrile oxides .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Answer:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., 4-chlorophenyl at C5 of isoxazole; methoxy groups at C2/C3 of benzamide) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected ~386.8 g/mol) and fragmentation patterns .

- HPLC : Purity >95% using a C18 column (mobile phase: acetonitrile/water, 70:30) .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance solubility and reaction efficiency .

- Catalyst Screening : Test Pd-based catalysts for regioselective isoxazole formation, reducing unwanted isomers .

- Ultrasound Assistance : Apply ultrasound (40 kHz) during cyclocondensation to reduce reaction time by 30% and increase yield to ~85% .

Advanced: How should contradictory bioactivity data between structural analogs be resolved?

Answer:

- Comparative SAR Studies : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-methoxyphenyl in isoxazole derivatives) using standardized assays (e.g., kinase inhibition) .

- Meta-Analysis : Aggregate data from analogs (e.g., oxadiazole vs. isoxazole cores) to identify structural determinants of activity .

- Target Validation : Use CRISPR-edited cell lines to confirm specificity for hypothesized targets (e.g., phospholipase D vs. dopamine receptors) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Enzyme Inhibition : Phospholipase D (PLD) inhibition assay (IC determination via fluorometric substrate cleavage) .

- Antimicrobial Testing : Broth microdilution (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Core Modifications : Synthesize derivatives with thiadiazole or triazole cores instead of isoxazole to assess heterocycle impact .

Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide’s methoxy positions to study electronic effects .

3D-QSAR Modeling : Use software like Schrödinger’s Maestro to correlate steric/electronic parameters with bioactivity .

Advanced: What in vivo models are appropriate for pharmacokinetic and efficacy studies?

Answer:

- Rodent Models : Assess bioavailability and brain penetration in Sprague-Dawley rats (dose: 10 mg/kg, oral/i.v.) with LC-MS/MS plasma analysis .

- Xenograft Models : Evaluate antitumor efficacy in nude mice with human tumor xenografts (e.g., HT-29 colon cancer) .

- PET Imaging : Use radiolabeled analogs (e.g., F derivatives) to track biodistribution and target engagement .

Advanced: How to analyze the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hrs; monitor degradation via HPLC .

- Plasma Stability : Mix with rat/human plasma (37°C, 1 hr); precipitate proteins with acetonitrile and quantify parent compound .

- Light Sensitivity : Store solutions under UV/visible light (λ = 254–365 nm) and assess photodegradation products .

Advanced: What computational methods predict target interactions and binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to PLD or dopamine D2 receptors (PDB IDs: 3LEI, 6CM4) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess complex stability and key residue interactions .

- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at methoxy groups) using LigandScout .

Advanced: How to address solubility challenges in biological assays?

Answer:

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .

- Nanoparticle Formulation : Prepare PLGA nanoparticles (200 nm size) via emulsion-solvent evaporation for enhanced aqueous dispersion .

- Salt Formation : Synthesize hydrochloride salts to improve solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.